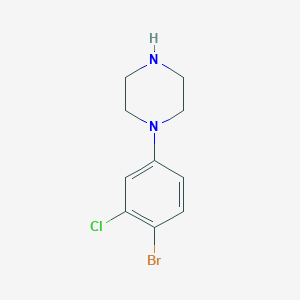

1-(4-Bromo-3-chlorophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFQRIWMSHCPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 4 Bromo 3 Chlorophenyl Piperazine and Analogues

Elaboration of Core Piperazine (B1678402) Scaffold Synthesis

The construction of the 1-(4-bromo-3-chlorophenyl)piperazine core can be achieved through various synthetic routes. These methods often involve the formation of the crucial carbon-nitrogen bond between the aryl group and the piperazine ring.

Multi-Step Reaction Sequences for N-Substituted Piperazines

Traditional and contemporary multi-step syntheses provide reliable pathways to N-arylpiperazines. A common approach involves the reaction of a substituted aniline (B41778) with a suitably functionalized piperazine precursor.

One established method is the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. In the context of this compound, this would involve the condensation of 4-bromo-3-chloroaniline (B1265746) with bis(2-chloroethyl)amine. This reaction typically requires elevated temperatures and can be hampered by the availability and cost of the substituted aniline starting material.

A more modern and versatile approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. The synthesis of this compound via this method would involve the coupling of 1-bromo-2-chloro-4-iodobenzene (B1271392) (or a similar triflate or halide precursor) with piperazine. The reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl halides, often under milder conditions than traditional methods. wikipedia.org

A plausible multi-step synthesis for a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, involves a three-step sequence:

Chlorination of diethanolamine (B148213) with thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride.

Condensation of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride.

Alkylation of the resulting 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane (B140262). google.comgoogle.com

This sequence highlights a general strategy that can be adapted for the synthesis of this compound by using 4-bromo-3-chloroaniline as the starting material in the second step.

Table 1: Comparison of Synthetic Routes to N-Arylpiperazines

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Condensation | Substituted Aniline, Bis(2-haloethyl)amine | - | High Temperature | Readily available starting materials for some analogues | Harsh conditions, limited scope |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Piperazine | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃) | Varies (can be mild) | High functional group tolerance, broad scope | Cost of catalyst and ligands |

Application of Green Chemistry Principles in Piperazine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of piperazine derivatives, this can be achieved through several strategies, including the use of eco-friendly solvents, minimizing waste, and employing catalytic processes.

One approach is to conduct reactions in greener solvents such as water, polyethylene (B3416737) glycols (PEGs), or bio-derived solvents like glycerol (B35011) and ethyl lactate. nih.gov For instance, Buchwald-Hartwig aminations have been successfully performed under micellar conditions in water, using surfactants to create nanoreactors that facilitate the reaction, thereby avoiding the use of volatile organic compounds. researchgate.net

Furthermore, performing reactions "neat" (solvent-free) is a highly effective green chemistry approach. Facile palladium-catalyzed methodologies for the synthesis of arylpiperazines have been reported under aerobic and solvent-free conditions, where piperazine itself can act as the solvent. This not only reduces solvent waste but can also be more cost-effective. nih.gov

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation.

The synthesis of N-substituted piperazines and their derivatives can be significantly enhanced through microwave technology. For example, the alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane has been successfully carried out under microwave irradiation, demonstrating the potential for rapid and efficient synthesis. chemicalbook.com Microwave-assisted approaches have also been employed for the synthesis of various heterocyclic systems incorporating a piperazine moiety, often under solvent-free conditions, which aligns with the principles of green chemistry. google.com

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.

Improved Yields: The rapid and uniform heating can minimize the formation of side products.

Strategic Functionalization of the Piperazine Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring offers opportunities for selective functionalization to create a diverse range of derivatives. The N1 nitrogen is typically substituted with the aryl group, leaving the N4 nitrogen available for further modification.

Alkylation Strategies for N4-Substitution

N-alkylation is a common method for introducing a variety of substituents at the N4 position of the piperazine ring. This can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination.

Direct alkylation with alkyl halides (e.g., chlorides or bromides) is a straightforward approach. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is achieved by reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. google.com This method can be applied to introduce a wide range of alkyl groups to the N4 position of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive amination provides an alternative route to N-alkylated piperazines. This method involves the reaction of the N4-unsubstituted piperazine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure is versatile and allows for the introduction of a wide array of structurally diverse alkyl groups.

Table 2: N4-Alkylation Strategies for 1-Arylpiperazines

| Alkylation Method | Reagents | General Conditions | Typical Yields |

|---|---|---|---|

| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Organic solvent, often with heating | Good to Excellent |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Varies depending on the reducing agent | Good to Excellent |

Acylation and Sulfonylation Pathways for Derivative Synthesis

In addition to alkylation, the N4 nitrogen of this compound can be readily acylated or sulfonylated to introduce amide and sulfonamide functionalities, respectively.

Acylation is typically achieved by reacting the piperazine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and provides a straightforward method for introducing a wide variety of acyl groups. The selective mono-acylation of piperazine can be achieved under controlled conditions, for example, by immobilizing the diamine on a solid support. colab.ws

Sulfonylation involves the reaction of the piperazine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction leads to the formation of a stable sulfonamide linkage. The synthesis of sulfonamide derivatives of piperazine-containing compounds has been reported as an efficient process. mdpi.com

These acylation and sulfonylation reactions allow for the introduction of a diverse range of functional groups, which can significantly modify the physicochemical and biological properties of the parent this compound molecule.

Mannich Reaction Integrations for Novel Conjugates

The Mannich reaction is a powerful aminomethylation method used to synthesize complex molecules by forming a C-C bond between a compound with an active hydrogen, formaldehyde (B43269), and a secondary amine like this compound. This one-pot, three-component reaction is highly valued for its efficiency in incorporating the arylpiperazine motif into larger, more complex structures. mdpi.com

In a typical synthetic protocol, this compound is reacted with formaldehyde and a substrate containing an acidic proton (e.g., a 1,2,4-triazole-3-thione derivative). The reaction proceeds by forming an electrophilic Eschenmoser-like salt from the piperazine and formaldehyde, which is then attacked by the nucleophilic active hydrogen compound. These reactions are often carried out in a polar solvent such as ethanol (B145695) at room temperature, with the progress monitored by thin-layer chromatography (TLC). mdpi.com The resulting products, known as Mannich bases, are novel conjugates where the 1-(4-bromo-3-chlorophenyl)piperazin-1-yl)methyl moiety is appended to the substrate. This strategy allows for the facile generation of compound libraries for various research applications. mdpi.com

Table 1: Representative Mannich Reaction Parameters for Arylpiperazine Conjugation This table is based on methodologies described for structurally similar compounds. mdpi.com

| Parameter | Description |

| Piperazine Substrate | This compound |

| Active H Compound | Heterocycles (e.g., 1,2,4-triazole-3-thione) |

| Aldehyde | Formaldehyde (aqueous solution, 37%) |

| Solvent | Anhydrous Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Directed Halogenation and Substituent Pattern Modification on the Aryl Ring

Further functionalization of the this compound scaffold can be achieved through directed halogenation, an electrophilic aromatic substitution (EAS) reaction. The existing substituents on the phenyl ring—bromo, chloro, and the piperazine group—govern the regioselectivity of subsequent halogenation events. The chlorine and bromine atoms are electron-withdrawing and deactivating, yet they direct incoming electrophiles to the ortho and para positions. Conversely, the piperazine moiety, via the nitrogen atom attached to the ring, is an activating, ortho-, para-directing group.

The combined directing effects determine the position of new substituents. Given that the positions para to the halogens and para to the piperazine group are already occupied, further substitution is directed to the available ortho positions. The strong activating effect of the piperazine nitrogen preferentially directs incoming electrophiles to the positions ortho to it (C2 and C6).

Standard halogenation protocols involve reacting the substrate with a halogen source, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comyoutube.com Alternatively, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used, sometimes under mechanochemical conditions or with a palladium catalyst, to achieve selective halogenation. nih.govresearchgate.net The choice of reagents and reaction conditions allows for precise modification of the aryl ring's substituent pattern, thereby fine-tuning the electronic properties of the molecule.

Analytical Characterization Techniques for Synthetic Products in Research

The structural confirmation and purity assessment of newly synthesized this compound derivatives are critical steps in the research and development process. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive characterization of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound and its derivatives.

In a typical ¹H NMR spectrum, the protons on the piperazine ring produce characteristic signals in the aliphatic region, usually as multiplets between 2.5 and 4.0 ppm. mdpi.comresearchgate.net The aromatic protons on the substituted phenyl ring appear in the downfield region (6.8–7.5 ppm), and their splitting patterns provide crucial information about the substitution pattern. For the 1,2,4-trisubstituted ring of the parent compound, a complex splitting pattern (e.g., doublets and doublet of doublets) is expected. In ¹³C NMR spectra, distinct signals for the aliphatic carbons of the piperazine ring and the aromatic carbons are observed at their expected chemical shifts. mdpi.com For Mannich reaction products, a new singlet corresponding to the N-CH₂-N methylene (B1212753) bridge protons typically appears around 5.2 ppm in the ¹H NMR spectrum. mdpi.com

Table 2: Expected NMR Chemical Shifts (δ) for a Representative Arylpiperazine Derivative Data are illustrative and based on reported values for analogous structures. mdpi.comdergipark.org.tr

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Piperazine C-H | 3.0 – 3.4 (multiplet) | 48 – 51 |

| Aromatic C-H | 6.9 – 7.4 (multiplet) | 115 – 152 |

| N-CH₂- (Mannich Base) | ~5.2 (singlet) | ~69 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For derivatives of this compound, the IR spectrum provides key diagnostic peaks.

Characteristic absorption bands include C-H stretching vibrations for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic CH₂ groups of the piperazine ring (around 2800–3000 cm⁻¹). mdpi.comdergipark.org.tr Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ region. The C-N stretching of the aryl-amine and alkyl-amine bonds within the piperazine structure also gives rise to characteristic signals. The presence of C-Cl and C-Br bonds can be identified by their absorptions in the fingerprint region (<800 cm⁻¹).

Table 3: Key IR Absorption Frequencies for Arylpiperazine Derivatives Frequencies are based on data from similar compounds. mdpi.comdergipark.org.trnih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3040 – 3100 |

| Aliphatic C-H Stretch | 2830 – 2980 |

| Aromatic C=C Stretch | 1490 – 1600 |

| C-N Stretch | 1230 – 1340 |

| C-Cl / C-Br Stretch | 550 – 800 |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a synthesized compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within ±0.001 Da), which allows for the unambiguous determination of a molecule's molecular formula. nih.govresearchgate.net

For this compound and its derivatives, HRMS analysis (often using electrospray ionization, ESI) would show a protonated molecular ion ([M+H]⁺). The measured mass is compared to the theoretical mass calculated from the molecular formula. A close match confirms the compound's identity. mdpi.comnih.gov Furthermore, the presence of chlorine and bromine atoms results in a characteristic isotopic pattern due to their natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), providing additional structural confirmation.

Chromatographic methods are fundamental for assessing the purity of synthetic products and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a rapid and convenient technique widely used for these purposes. mdpi.commdpi.com

In a typical application, a small sample of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (eluent), such as a mixture of chloroform (B151607) and ethanol or hexane (B92381) and ethyl acetate. mdpi.commdpi.com Different compounds travel up the plate at different rates, resulting in distinct spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A pure compound should ideally appear as a single spot. By comparing the spots of the reaction mixture to those of the starting materials, one can determine if the reaction is complete. mdpi.comnih.gov

Table 4: Illustrative TLC Analysis for a Synthetic Reaction Rf values are hypothetical and depend on the specific stationary and mobile phases used. mdpi.commdpi.com

| Compound | Rf Value | Observation |

| Starting Material A | 0.75 | Spot diminishes over time |

| Starting Material B | 0.60 | Spot diminishes over time |

| Product | 0.40 | Spot appears and intensifies over time |

| Reaction Mixture (Final) | 0.40 | Single major spot corresponding to the product |

Preclinical Pharmacological Investigations and Molecular Mechanisms of 1 4 Bromo 3 Chlorophenyl Piperazine Analogues

Ligand-Receptor Binding Profiles and Selectivity Determinations

The affinity of a ligand for a receptor is a critical determinant of its pharmacological activity. For phenylpiperazine analogues, substitutions on the phenyl ring, such as bromine and chlorine atoms, significantly influence their binding profiles and selectivity for various neurotransmitter receptors.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT1B, 5-HT2C) Interaction Assays

Phenylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors. The specific pattern of halogen substitution on the phenyl ring modulates the affinity and selectivity for different 5-HT receptor subtypes. While direct binding data for 1-(4-bromo-3-chlorophenyl)piperazine is not extensively available in public literature, studies on structurally similar compounds provide significant insights.

For instance, many N-phenylpiperazine analogues demonstrate a high affinity for the 5-HT1A receptor. nih.gov The nature and position of substituents on the phenyl ring are crucial for affinity at various 5-HT receptors. Long-chain arylpiperazine derivatives have been investigated for their binding to multiple serotonin receptors, including 5-HT1A and 5-HT2A. acs.org The combination of a piperazine (B1678402) bridge between two heteroaromatic groups has been shown to increase affinity for serotonergic receptors through interactions like salt bridges with key amino acid residues in the binding site. nih.gov

| Compound Analogue Class | Receptor Subtype | Finding |

| Long-chain arylpiperazines | 5-HT1A, 5-HT7 | Structural variations in the terminal fragment or linker are well-tolerated, maintaining nanomolar affinity. acs.org |

| Phenylpiperazine-hydantoins | 5-HT1A, 5-HT7 | These compounds can act as strong dual 5-HT1A/α-AR ligands or dual 5-HT7/α-AR ligands. nih.govmdpi.com |

| 4,5-Dihydrothiazole-phenylpiperazines | 5-HT1A, 5-HT2A, 5-HT2C | Showed notable affinity and selectivity, particularly for the 5-HT2C receptor. nih.gov |

Dopamine (B1211576) Receptor Subtype (e.g., D2, D3) Binding and Agonist/Antagonist Properties

Analogues of this compound, particularly those with chloro substitutions, have been extensively studied for their interaction with dopamine D2-like receptors (D2, D3, and D4). The high homology between D2 and D3 receptors presents a challenge in achieving selectivity, yet subtle structural modifications on the phenylpiperazine scaffold can confer significant preference for one subtype over the other.

Studies on N-(2,3-dichlorophenyl)piperazine analogues have revealed compounds with high affinity for the D3 receptor, with Kᵢ values in the sub-nanomolar to low nanomolar range, while showing significantly lower affinity for the D2 receptor. nih.gov This suggests that the dichloro substitution pattern is favorable for D3 receptor binding. For example, certain N-phenylpiperazine analogues with a 4-(thiophen-3-yl)benzamide (B12553508) moiety exhibit D3 receptor Kᵢ values between 1.4–43 nM with a D3 vs. D2 selectivity of up to 1831-fold. nih.gov The interaction is often described as bitopic, engaging both the orthosteric binding site and a secondary binding pocket, which contributes to the high affinity and selectivity. nih.gov

| Compound Analogue | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

| N-(2,3-dichlorophenyl)piperazine analogue 12b | 40 | 0.9 | ~44-fold |

| N-(2,3-dichlorophenyl)piperazine analogue 12c | 53 | 0.3 | ~177-fold |

| 4-(thiophen-3-yl)benzamide N-phenylpiperazine 6a | >630 | 1.4 | >450-fold nih.gov |

Alpha-Adrenergic Receptor Modulations

Phenylpiperazine derivatives are also known to interact with α-adrenergic receptors (α-ARs). The arylpiperazine scaffold is a common pharmacophore for ligands of various G-protein coupled receptors, including adrenergic receptors. nih.gov

Radioligand binding assays on a series of phenylpiperazine-hydantoin derivatives showed that many of these compounds bind to α-ARs with high affinity (Kᵢ < 100 nM). mdpi.com For certain substituted N-phenylpiperazine analogues, the highest off-site binding affinity was observed for several alpha-adrenergic receptor subtypes, with Kᵢ values as low as 9.8 nM for α1a and 15.2 nM for α2a. nih.gov

| Compound Analogue Class | Receptor Subtype | Affinity (Ki) |

| Phenylpiperazine-hydantoins | α-ARs | < 100 nM mdpi.com |

| 4-(thiophen-3-yl)benzamide N-phenylpiperazine 6a | α1a | 9.8 nM nih.gov |

| 4-(thiophen-3-yl)benzamide N-phenylpiperazine 6a | α2a | 15.2 nM nih.gov |

Histamine (B1213489) (H1) Receptor Interactions

While the primary focus of research on phenylpiperazine analogues has been on serotonergic and dopaminergic systems, the arylpiperazine moiety is also a structural feature in some histamine H1 receptor antagonists. The general structure of many H1 antagonists includes two aromatic rings and a protonatable amine, a pattern that can be fulfilled by arylpiperazine derivatives. However, specific binding data for halogenated phenylpiperazines at the H1 receptor is less commonly reported compared to other CNS targets. Biophysical fragment screening has identified arylpiperazines as binders to other GPCRs, indicating the potential for this scaffold to interact with a wide range of receptors, including histamine receptors. acs.org

Cellular Pharmacodynamics and In Vitro Efficacy Assessments

Beyond simple binding affinity, it is crucial to understand the functional consequences of a ligand-receptor interaction. Cellular assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

Cell-Based Functional Assays for Receptor Activation or Inhibition

Functional assays for GPCRs, such as serotonin and dopamine receptors, often involve measuring changes in second messenger levels, like cyclic AMP (cAMP) or inositol (B14025) phosphates (IP), or monitoring downstream signaling events like calcium mobilization.

For dopamine D3 receptor-selective N-phenylpiperazine analogues, functional activity has been assessed using adenylyl cyclase inhibition assays. One such analogue, LS-3-134, was identified as a partial agonist at the D3 receptor, exhibiting 35% of the maximum efficacy compared to the endogenous ligand. nih.gov

In the context of serotonin receptors, the efficacy of arylpiperazine derivatives has been investigated through assays measuring inositol phosphate (B84403) production in cell lines expressing the human 5-HT2A receptor. acs.org Similarly, changes in cAMP levels upon ligand application can be monitored in real-time in cells expressing receptors like the 5-HT7 receptor to determine agonist or antagonist properties. acs.org For the 5-HT2A receptor, agonist binding typically leads to the mobilization of intracellular calcium, which can be measured using fluorimetric methods. innoprot.com

| Compound Analogue Class | Receptor | Assay Type | Functional Activity |

| N-Phenylpiperazine (LS-3-134) | D3 Dopamine | Adenylyl Cyclase Inhibition | Partial Agonist (35% efficacy) nih.gov |

| 1-[2-(4-methoxyphenyl)phenyl]piperazines | 5-HT2A Serotonin | Inositol Phosphate Production | Efficacy Investigated acs.org |

| 1-[2-(4-methoxyphenyl)phenyl]piperazines | 5-HT7 Serotonin | cAMP Level Monitoring | Functional Activity Determined acs.org |

Microtubule Polymerization Inhibition and Destabilization Mechanisms

Analogues of this compound have been identified as potent inhibitors of microtubule dynamics, a key process in cell division. nih.gov One highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, known as AK301, has been shown to directly interfere with the formation of microtubules. nih.gov In vitro tubulin polymerization assays demonstrated that the addition of AK301 significantly slowed the rate of tubulin polymerization compared to control samples. nih.gov This inhibitory effect disrupts the dynamic instability of microtubules, which is essential for the proper formation of the mitotic spindle during cell division. nih.gov

The mechanism of action for these piperazine-based compounds appears to involve direct interaction with tubulin subunits. nih.gov In silico molecular docking studies suggest that AK301 binds to the colchicine-binding domain on the β-tubulin subunit. nih.gov Colchicine is a well-known microtubule-destabilizing agent that prevents the addition of tubulin dimers to the growing polymer. nih.gov The binding of AK301 to this site, albeit in a novel orientation, physically obstructs the polymerization process, leading to a destabilization of the microtubule network. nih.gov This disruption of microtubule function ultimately leads to mitotic arrest, where the cell is unable to proceed through mitosis. nih.gov In cellular studies, treatment with AK301 led to the formation of multiple microtubule organizing centers (MTOCs), a hallmark of disrupted spindle formation. nih.gov

Cellular Antiproliferative Activity in Select Cancer Cell Lines

The inhibition of microtubule polymerization by this compound analogues directly contributes to their significant antiproliferative activity against various cancer cell lines. nih.gov By inducing mitotic arrest, these compounds prevent cancer cells from dividing and proliferating. nih.gov

The analogue AK301 induced mitotic arrest in HT29 human colon cancer cells with an effective dose (ED50) of approximately 115 nM. nih.gov While it also inhibited the growth of normal lung fibroblast cells, the effect was more pronounced in the cancer cell line. nih.gov

Other classes of piperazine analogues have also demonstrated broad and potent antiproliferative effects. Phenylsulfonylpiperazine derivatives, for instance, have shown significant cytotoxicity against breast, cervical, and pancreatic cancer cell lines. ijpsonline.comnih.gov Similarly, a series of aminated quinolinequinones linked to piperazine analogues were identified as potent inhibitors of cancer cell growth across the National Cancer Institute's panel of 60 different human cancer cell lines. nih.govnih.gov

| Compound Class | Specific Analogue | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Phenylsulfonylpiperazine | Compound 3 | MCF7 (Breast) | IC50 | 4.48 µM | nih.gov |

| Tetrazole-Piperazinesulfonamide | Compound 7e | SiHa (Cervix) | GI50 | ≤0.2 µM | ijpsonline.com |

| Tetrazole-Piperazinesulfonamide | Compound 7n | MDA-MB-231 (Breast) | GI50 | ≤0.2 µM | ijpsonline.com |

| Tetrazole-Piperazinesulfonamide | Compound 7g, 7l, 7p, 7s, 7t | PANC-1 (Pancreas) | GI50 | ≤0.1 µM | ijpsonline.com |

| Compound Class | Specific Analogue | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Piperazine-Linked Quinolinequinone | QQ1 | ACHN (Renal) | IC50 | 1.55 µM | nih.govresearchgate.net |

| Piperazine-Linked Quinolinequinone | Various (QQ1-7) | Leukemia Cell Lines | Excellent anticancer activity noted | nih.gov | |

| Piperazine-Linked Quinolinequinone | Various (QQ1-7) | Colon, CNS, Melanoma, Ovarian, Prostate, Breast | Inhibited growth in most tested lines | nih.gov |

Neurochemical Synthesis and Release Modulation in Synaptosomal Preparations

In addition to their antiproliferative effects, arylpiperazine compounds, including analogues of this compound, have significant activity within the central nervous system. Their effects on neurotransmission have been studied using synaptosomes, which are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and re-uptake. nih.gov

Research using rat brain synaptosomes has shown that piperazine derivatives can modulate monoamine neurotransmission. nih.gov Specifically, 1-(3-Chlorophenyl)piperazine (B195711) (m-CPP), a close structural analogue, was found to inhibit the re-uptake of the monoamines dopamine, serotonin (5-HT), and norepinephrine (B1679862). nih.gov Furthermore, the compound was shown to accelerate the release of these same neurotransmitters from the synaptosomes. nih.gov This dual action—blocking re-uptake and promoting release—leads to a significant increase in the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft, which is the basis for the psychoactive effects of this class of compounds. nih.gov

In Vivo Pharmacological Models in Non-Human Species

Neurotransmitter Homeostasis Modulation in Rodent Brain Models

The effects of arylpiperazine analogues on neurotransmitter systems observed in vitro are reflected in in vivo studies using rodent models. nih.gov The primary mechanism for many of these compounds involves interaction with dopamine and serotonin receptors, which are critical for maintaining neurotransmitter homeostasis in the brain. nih.gov A number of 1-aryl-piperazine derivatives have been synthesized and shown to possess high affinity for dopamine D2 and serotonin 5-HT1A receptors. nih.gov

The modulation of these receptors directly impacts neurotransmitter balance. For instance, acting as antagonists at D2 receptors and agonists at 5-HT1A receptors is a hallmark of atypical antipsychotic drugs. nih.gov To quantify these effects in living animals, in vivo microdialysis is a widely used technique in rodents. nih.govnih.gov This method allows for the continuous sampling of the extracellular fluid in specific brain regions, enabling researchers to measure real-time changes in the levels of neurotransmitters like dopamine and serotonin following administration of a compound. nih.gov Studies have consistently used this technique to characterize the neurochemical profiles of potential antipsychotic drugs, confirming their ability to alter neurotransmitter efflux in key brain areas like the prefrontal cortex and hippocampus. nih.gov

Exploration of Compound Effects in Animal Models of Neurological Function

To understand the functional consequences of modulating neurotransmitter homeostasis, arylpiperazine analogues are frequently evaluated in established animal models of neurological function. nih.gov These behavioral tests are designed to assess phenotypes relevant to human psychiatric conditions such as anxiety, depression, and psychosis. nih.govnih.gov

Commonly used models include:

The Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the amount of time the animal spends in the open, exposed arms of the maze compared to the enclosed arms. nih.govfrontiersin.org

The Forced Swimming Test (FST): This model is widely used to screen for antidepressant-like activity. Compounds with antidepressant potential reduce the amount of time the animal spends immobile when placed in an inescapable cylinder of water. nih.govnih.gov

A selection of 1-aryl-4-(biarylmethylene)piperazines, which demonstrated potent D2 and 5-HT1A receptor affinity, were advanced to in vivo behavioral evaluations in rodents to confirm their potential as atypical antipsychotics. nih.gov Such testing is crucial for establishing the therapeutic potential of new chemical entities targeting central nervous system disorders. nih.gov

Assessment of Neuroprotective Capabilities in Preclinical Models

Neuroprotection refers to the ability of a compound to prevent or reduce brain cell damage resulting from insults like ischemia (stroke) or neurodegenerative processes. nih.gov Given their activity in the central nervous system, compounds like arylpiperazine analogues may be evaluated for such capabilities in preclinical models. nih.gov

The most common preclinical models for assessing neuroprotection against ischemic injury involve the surgical occlusion of a cerebral artery in rodents, such as the middle cerebral artery occlusion (MCAO) model, which can be either transient or permanent. nih.govnih.gov Following the induced ischemia, researchers assess the extent of brain damage (infarct volume) and neurological deficits. nih.gov A compound is considered neuroprotective if its administration before or after the ischemic event leads to a significant reduction in infarct size and/or an improvement in functional outcomes compared to untreated control animals. nih.gov

While numerous agents, including glutamate (B1630785) antagonists and free radical scavengers, have shown promise in these animal models, the translation of these findings to clinical success in humans has been challenging. nih.govfrontiersin.org Preclinical studies for neuroprotective agents are critical for identifying candidates that may slow the progression of ischemic brain injury. nih.gov

Investigations into Anticonvulsant Properties

The anticonvulsant potential of phenylpiperazine analogues is typically evaluated using a battery of standardized preclinical models that assess a compound's ability to prevent or delay seizures induced by various stimuli. The most common of these are the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test. These models help to identify compounds with potential efficacy against different types of seizures.

Research into a series of 1,4-substituted piperazine derivatives has provided valuable insights into their structure-activity relationships concerning anticonvulsant effects. For instance, studies on analogues with chloro and chloro-methyl substitutions on the phenyl ring have demonstrated varying degrees of efficacy in these preclinical screens.

One study investigated a range of 1,4-piperazine derivatives, revealing that their anticonvulsant activity was often moderate and, in some cases, accompanied by neurotoxicity. researchgate.netnih.gov A notable compound from this series, 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed promising activity in the 6-Hz seizure test, providing 100% protection at a dose of 100 mg/kg without inducing neurotoxic effects. researchgate.net This suggests that specific substitution patterns can lead to a favorable separation of anticonvulsant and neurotoxic effects.

Further investigations into other chloro-substituted analogues have been conducted. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which incorporate a chlorophenylpiperazine (B10847632) moiety, were synthesized and evaluated. mdpi.com The most active of these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant protection in both the MES and 6-Hz seizure models. mdpi.com

The data from these studies on chloro-substituted analogues can be summarized to predict the potential anticonvulsant profile of related compounds.

Table 1: Preclinical Anticonvulsant Activity of Selected Phenylpiperazine Analogues

| Compound/Analogue | Test Model | Dose (mg/kg) | Activity/Protection | Neurotoxicity (Rotarod Test) |

|---|---|---|---|---|

| 1-[(4-Chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz | 100 | 100% protection | Not observed at 100 mg/kg |

| 1,4-bis[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride | MES (mice) | 115.9 (ED50) | PI = 2.05 | Observed |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 (ED50) | PI more beneficial than valproic acid | Not significant |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6-Hz (32 mA) | 28.20 (ED50) | PI more beneficial than valproic acid | Not significant |

Enzyme Interactions and Inhibition Kinetics

The interaction of novel chemical entities with metabolic enzymes is a critical aspect of preclinical pharmacological profiling. The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Studies on various phenylpiperazine and benzylpiperazine derivatives have shown that these compounds can interact with and inhibit several CYP isoenzymes. For instance, chlorophenylpiperazine has been identified as an inhibitor of multiple CYP enzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. The inhibitory profile can vary between different analogues.

The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The determination of these kinetic parameters is crucial for predicting the likelihood of clinically significant drug interactions.

Table 2: Overview of CYP450 Inhibition by Phenylpiperazine Analogues

| Analogue Class | CYP Isoenzymes Inhibited | General Potency | Kinetic Parameters Determined |

|---|---|---|---|

| Chlorophenylpiperazines | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Significant inhibitory activity | IC50, Ki |

| Fluorophenylpiperazines | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Significant inhibitory activity | IC50, Ki |

| Dichlorophenylpiperazines | Expected to inhibit various CYP isoenzymes | Potency dependent on substitution pattern | IC50, Ki |

The process of determining inhibition kinetics involves incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the inhibition of the metabolism of a probe substrate. criver.com For direct inhibition, the inhibitor constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive) can be determined. criver.com In cases of time-dependent inhibition, further studies are conducted to determine the inactivation kinetic parameters, KI and kinact. criver.com

Given the presence of two halogen substituents (bromo and chloro) on the phenyl ring of this compound, it is plausible that this compound would also exhibit inhibitory activity against one or more CYP isoenzymes. The specific isoenzymes affected and the potency of inhibition would require direct experimental evaluation.

Structure Activity Relationship Sar Studies and Lead Optimization Within Halogenated Phenylpiperazine Scaffolds

Influence of Aryl Ring Substituent Position and Halogen Identity on Biological Activity

The position and nature of substituents on the aryl ring of phenylpiperazine derivatives are critical determinants of their biological activity. Studies have shown that even minor changes can lead to significant shifts in receptor affinity and selectivity.

For many arylpiperazine derivatives, substitution at the ortho-position of the phenyl ring is favorable for affinity at receptors like the 5-HT1A and alpha 1 receptors. nih.govnih.gov Specifically, introducing a group with a negative electrostatic potential at the ortho-position enhances binding to both of these receptor types. nih.gov In contrast, the para-position often represents a region where the accessible volume for ligands is limited, making bulky substituents generally unfavorable. nih.govnih.gov The meta-position appears to be particularly important for modulating selectivity between different receptors. For instance, while the 5-HT1A receptor can accommodate larger substituents at the meta-position, the steric requirements for the alpha 1 receptor are more constrained. nih.gov

The identity of the halogen substituent also plays a significant role. In one study of arylpiperazine analogues designed as immune stimulators, para-substitution with fluoro and trifluoromethyl groups on the phenyl ring increased activity when paired with a urea (B33335) linker, whereas a p-bromo substitution led to cellular toxicity. nih.gov This highlights that the specific halogen and its electronic properties can dramatically alter the compound's biological profile.

| Ring Position | Substituent Effect on Activity | Receptor Example(s) |

| Ortho | Favorable, especially with negative potential groups. nih.gov | 5-HT1A, α1-adrenergic nih.gov |

| Meta | Implicated in receptor selectivity; more sterically tolerant at 5-HT1A vs. α1. nih.gov | 5-HT1A, α1-adrenergic nih.gov |

| Para | Limited volume; bulky groups are often detrimental. nih.govnih.gov | 5-HT1A nih.gov |

This table summarizes general trends observed in SAR studies of arylpiperazines.

Impact of the Piperazine (B1678402) N4-Substituent and Connecting Linker Length

Modifications at the N4-position of the piperazine ring, which is the nitrogen atom not directly attached to the phenyl ring, are a common strategy for optimizing ligand properties. The nature of the N4-substituent can influence affinity, selectivity, and functional activity.

In a series of compounds targeting sigma receptors, removal of a cyclohexyl group from the N4-position or its replacement with aryl rings led to a significant drop in affinity for both sigma-1 and sigma-2 subtypes. researchgate.net This indicates a specific requirement for a bulky, lipophilic group at this position for high-affinity binding to these targets. Further studies on acaricidal phenylpiperazine derivatives showed that substituting the N4-position with various alkyl, acyl, or sulfonyl groups had a profound impact on activity. researchgate.net

The length of a linker connecting the N4-piperazine nitrogen to another pharmacophoric element is also a key optimization parameter. In the development of bis-epipodophyllotoxin compounds targeting topoisomerase II, the length of a methylene (B1212753) linker connecting two piperazine rings was systematically varied. The results showed that an optimal chain length of eight methylene groups yielded the highest activity, with shorter or longer linkers leading to decreased potency. nih.gov This suggests that the linker length is crucial for achieving the correct spatial orientation to interact with the biological target effectively. nih.gov

Exploration of Bioisosteric Replacements on the Piperazine Ring and Aryl Moiety

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. Both the piperazine ring and the aryl moiety have been subjects of such explorations.

The piperazine ring is frequently replaced with other cyclic diamines or related structures to modulate properties like basicity (pKa), lipophilicity, and metabolic stability. cambridgemedchemconsulting.com In the development of σ2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes, bridged 2,5-diazabicyclo[2.2.1]heptane, or a 1,4-diazepine (homopiperazine) resulted in varied effects on receptor affinity. nih.gov While some replacements like diazaspiroalkanes led to a loss in affinity, the homopiperazine (B121016) analog retained high, nanomolar affinity for the σ2 receptor. nih.gov Such replacements can advantageously alter important pharmacokinetic properties. enamine.netenamine.net

Bioisosteric replacement of the aryl moiety has also been explored. For example, in a series of sigma receptor ligands, replacing a 5-methoxytetraline group with a carbazole (B46965) moiety did not significantly affect affinity for the sigma-2 receptor but did increase cellular toxicity. researchgate.net This demonstrates that even isosteric changes on the aryl portion can fine-tune the biological activity profile beyond simple receptor binding.

| Original Moiety | Bioisosteric Replacement | Effect on Biological Activity |

| Piperazine | Homopiperazine (1,4-diazepine) | Retained high affinity for σ2 receptor. nih.gov |

| Piperazine | Diazaspiroalkanes | Resulted in a loss of affinity for the σ2 receptor. nih.gov |

| Piperazine | Bridged 2,5-diazabicyclo[2.2.1]heptane | Possessed nanomolar affinity for the σ2 receptor. nih.gov |

| 5-Methoxytetraline | Carbazole | Did not affect σ2 receptor affinity but increased toxicity. researchgate.net |

This table provides examples of bioisosteric replacements and their observed outcomes in specific compound series.

Rational Design for Modulating Receptor Selectivity and Intrinsic Efficacy

Rational drug design utilizes the understanding of SAR to purposefully create molecules with specific properties, such as high selectivity for one receptor subtype over another. researchgate.netnih.govresearchgate.net This is particularly important for phenylpiperazine derivatives, which often interact with multiple related receptors.

A key strategy for achieving selectivity is the design of "bitopic" ligands. These ligands possess two distinct binding domains: one that interacts with the primary (orthosteric) binding site shared by related receptors, and a second that engages a unique secondary binding site (SBS) present on only the desired receptor subtype. mdpi.commdpi.com This approach has been successfully used to develop N-phenylpiperazine benzamides that are highly selective for the dopamine (B1211576) D3 receptor over the highly homologous D2 receptor. The N-phenylpiperazine moiety occupies the orthosteric site on both receptors, while the benzamide (B126) tail interacts with a D3-specific SBS, leading to enhanced affinity and selectivity for the D3 subtype. mdpi.com

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are also employed to build 3D-QSAR models. These models can rationalize the steric and electrostatic factors that modulate binding and help explain selectivity, for instance between 5-HT1A and alpha 1 receptors. nih.gov Such models provide predictive information that guides the design of new, more selective ligands. nih.gov

Targeted Modifications for Lead Generation and Optimization

Once a "hit" or initial lead compound is identified, targeted modifications are made to optimize its drug-like properties. This process involves refining the structure to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics. The phenyl-piperazine scaffold serves as a valuable starting point for such medicinal chemistry optimization efforts. nih.gov

Lead optimization strategies often involve a systematic exploration of different substituents on the phenyl ring and the piperazine nitrogen. For instance, in a series of sulfonylurea-based glucan synthase inhibitors, optimization of the piperazine pyridazinone core led to compounds with improved pharmacokinetic profiles and potent in vitro activity. nih.gov Similarly, SAR studies on chalcone-piperazine hybrids revealed that halogen substitutions on the benzene (B151609) ring significantly impacted anti-tumor activity, with fluorine-substituted compounds showing the best results. nih.gov These iterative modifications, guided by SAR data, are essential for transforming a promising but imperfect lead compound into a viable drug candidate. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for the Phenylpiperazine Class

Identification of Novel Pharmacological Targets and Mechanisms

The phenylpiperazine moiety is traditionally associated with central nervous system (CNS) targets, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govmdpi.com Drugs like Trazodone and Nefazodone are classic examples that modulate serotonergic pathways. nih.govdrugs.com However, ongoing research is successfully directing phenylpiperazine derivatives toward a host of novel pharmacological targets, opening up new therapeutic possibilities beyond neuropsychiatric disorders.

Recent studies have identified several promising, non-traditional targets for this chemical class:

Oncology: Certain phenylpiperazine derivatives have been shown to exhibit potent anticancer activity by targeting topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells. nih.govmdpi.com The phenylpiperazine portion of these molecules can intercalate between DNA bases, contributing to the cytotoxic effect. nih.govmdpi.com

Pain Perception: The transient receptor potential vanilloid 1 (TRPV1), a key channel involved in pain signaling, has emerged as a validated target. Novel phenylpiperazine compounds have been developed as potent TRPV1 antagonists, showing significant analgesic activity in preclinical models. nih.gov

Neurodegeneration: The Sigma-1 receptor (S1R) is implicated in various neurodegenerative diseases. Screening campaigns have identified phenylpiperazine-based compounds that act as potent S1R agonists, representing a starting point for developing treatments for conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases and Pest Control: The structural versatility of phenylpiperazines has been exploited in the development of agents with antibacterial, antifungal, and antiviral properties. mdpi.com Furthermore, specific derivatives have demonstrated significant acaricidal (mite-killing) activity, highlighting their potential application in agriculture and veterinary medicine. nih.govresearchgate.net

This expansion beyond traditional CNS targets underscores the scaffold's adaptability. Future research will likely continue this trend, exploring its potential in modulating metabolic disorders, inflammatory conditions, and cardiovascular diseases.

| Target Class | Specific Target Example | Therapeutic Indication | Reference |

| Traditional CNS | Serotonin Receptors (5-HT1A, 5-HT2A/2C) | Depression, Anxiety | nih.govresearchgate.net |

| Dopamine Receptors (D2, D3) | Schizophrenia, Neurodegenerative Diseases | mdpi.com | |

| Novel / Emerging | Topoisomerase II | Cancer | nih.govmdpi.com |

| TRPV1 | Pain | nih.gov | |

| Sigma-1 Receptor (S1R) | Neurodegenerative Disorders | nih.gov | |

| α1-Adrenoceptor | Cardiovascular Disease | researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogues

The vast chemical space of the phenylpiperazine class has historically been explored through classical synthetic methods like N-alkylation via nucleophilic substitution and reductive amination. mdpi.com While effective, these methods primarily functionalize the nitrogen atoms, limiting structural diversity. Modern synthetic chemistry offers powerful new tools to create more complex and diverse analogues, which is crucial for probing new biological targets.

Key advanced methodologies include:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has become a cornerstone for synthesizing N-arylpiperazines, allowing for the efficient coupling of piperazine (B1678402) with a wide range of aryl halides under relatively mild conditions. mdpi.com This has greatly expanded the variety of phenyl-substituted analogues that can be readily prepared.

Direct C-H Functionalization: A significant breakthrough is the development of methods to directly modify the carbon-hydrogen (C-H) bonds on the piperazine ring itself. nsf.gov This approach moves beyond simple N-substitution and allows for the introduction of functional groups directly onto the scaffold's carbon backbone, creating novel three-dimensional structures and enabling access to previously unreachable chemical space. nsf.gov

Multi-Component Reactions (MCRs): Reactions like the Ugi-Smiles rearrangement allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net Applying MCRs to piperazine-based synthons can accelerate the discovery process by quickly generating large libraries of structurally diverse compounds.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies enable rapid reaction optimization, improved yields, and better safety profiles. Microwave irradiation, for instance, has been used to accelerate the synthesis of N-arylpiperazine derivatives. mdpi.com

These advanced methods are not merely academic exercises; they are essential for creating next-generation phenylpiperazine compounds with improved potency, selectivity, and tailored pharmacokinetic properties.

Utilization of 1-(4-Bromo-3-chlorophenyl)piperazine as a Chemical Probe for Biological Systems

While this compound is not itself a widely studied compound, its structure makes it an excellent candidate for development as a chemical probe. A chemical probe is a highly selective small molecule used to interrogate a specific biological target or pathway, helping to validate its therapeutic potential. nih.gov

The potential of this compound as a progenitor for a chemical probe lies in its distinct structural features:

Privileged Scaffold: The core phenylpiperazine structure is a proven pharmacophore known to bind to numerous proteins. mdpi.comwikipedia.org This provides a solid foundation for achieving affinity to a biological target.

Halogen Substitution: The presence of both bromine and chlorine atoms is particularly significant. Halogens can participate in halogen bonding, a highly directional non-covalent interaction that can be exploited to achieve high affinity and selectivity for a target protein. The specific 4-bromo-3-chloro substitution pattern creates a unique electronic and steric profile that can be fine-tuned to differentiate between closely related targets.

Handle for Modification: The bromine atom, in particular, serves as a versatile chemical handle. It can be readily modified using reactions like Suzuki or Sonogashira cross-coupling to attach other functional groups, linkers, or reporter tags (e.g., fluorophores, biotin). mdpi.com This allows for the creation of tool compounds for various biological assays. Furthermore, the bromine or chlorine could be replaced with a radioisotope (like ¹⁸F) to create a positron emission tomography (PET) tracer for in vivo imaging of a target's distribution and density in the brain or other tissues.

Developing this compound from a simple building block into a validated chemical probe would involve screening it against various targets, optimizing its structure to enhance potency and selectivity, and demonstrating its utility in cellular or in vivo models. Its unique halogenation pattern provides a rational starting point for such an endeavor.

Integration of Artificial Intelligence and Machine Learning in Phenylpiperazine Drug Discovery

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data to predict the properties of novel, virtual phenylpiperazine analogues. astrazeneca.com This includes predicting their binding affinity for specific targets (Quantitative Structure-Activity Relationship, QSAR), as well as their pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov This allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources. astrazeneca.comdrugtargetreview.com

De Novo Drug Design: Generative AI models can design entirely new phenylpiperazine derivatives from scratch. nih.gov Researchers can specify a desired set of properties (e.g., high affinity for a novel target, low predicted toxicity), and the AI will generate molecules optimized to meet these criteria. drugtargetreview.com This approach can uncover novel chemical matter that human chemists might not have conceived.

Synthesis Planning: AI can analyze the chemical literature to devise the most efficient synthetic routes for complex target molecules. This helps chemists overcome synthetic challenges and accelerates the production of compounds for testing.

Target Identification: By analyzing vast biological datasets (genomics, proteomics), AI can help identify and validate novel biological targets that could be modulated by phenylpiperazine-based ligands, further expanding the therapeutic potential of the class. mdpi.com

The integration of AI and ML will allow for a more rapid and intelligent exploration of the chemical space around the phenylpiperazine scaffold, significantly increasing the probability of discovering next-generation therapeutics. nih.govresearchgate.net

| AI/ML Application | Impact on Phenylpiperazine Drug Discovery | Reference |

| Predictive Modeling (QSAR/ADME) | Prioritizes synthesis of compounds with high predicted activity and good drug-like properties. | nih.govastrazeneca.com |

| De Novo Design | Generates novel molecular structures optimized for specific biological targets and property profiles. | drugtargetreview.comnih.gov |

| Target Identification | Identifies new potential protein targets for phenylpiperazine-based drugs from biological data. | mdpi.com |

| Synthesis Route Planning | Accelerates the creation of complex analogues by predicting optimal reaction pathways. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-chlorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig coupling to introduce the bromo and chloro substituents onto the phenyl ring. For example:

- Substitution Approach : React 1-(3-chlorophenyl)piperazine with bromine in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperature (40–60°C) to achieve regioselective bromination at the para position. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) can yield >90% purity .

- Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), catalysts, and reaction times. Monitor intermediates via HPLC to minimize byproducts like di-brominated derivatives.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% target peak area).

- Spectroscopy : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine protons at δ 2.8–3.2 ppm) and -NMR .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 290.98 (CHBrClN).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff.

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from differences in substituent positioning and assay conditions. For example:

- Case Study : Piperazine derivatives with para-bromo/meta-chloro groups (vs. ortho-substituted analogs) show divergent dopamine receptor binding affinities. Use competitive radioligand assays (e.g., -spiperone displacement) under standardized buffer conditions (pH 7.4, 25°C) to validate receptor subtype selectivity .

- Meta-Analysis : Compare EC values across studies using standardized cell lines (e.g., HEK293 transfected with human D receptors) to isolate structural determinants of activity.

Q. What strategies are effective for optimizing this compound derivatives to enhance blood-brain barrier (BBB) penetration in CNS drug development?

Methodological Answer:

- Lipophilicity Tuning : Calculate logP values (e.g., using Molinspiration). Derivatives with logP 2–3 show optimal BBB permeability. Introduce alkyl groups (e.g., methyl or ethyl) to the piperazine ring while monitoring solubility .

- In Silico Modeling : Use tools like SwissADME to predict BBB penetration scores. Validate with in vivo PET imaging in rodent models.

Q. How can researchers design experiments to evaluate the role of halogen bonding in the biological activity of this compound?

Methodological Answer:

- Crystallography : Co-crystallize the compound with target proteins (e.g., serotonin 5-HT receptors) to visualize halogen-bonding interactions (C–Br···O/N distances ~3.0–3.5 Å) .

- SAR Studies : Synthesize analogs replacing bromine with non-halogen substituents (e.g., methyl or nitro groups). Compare binding affinities via SPR or ITC assays.

Q. What analytical methods are recommended for detecting degradation products of this compound under accelerated stability testing?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Use a Q-TOF mass spectrometer to identify degradation products (e.g., dehalogenated or oxidized species).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.